An In-depth Technical Guide to (R)-N'-Nitrosonornicotine-d4: Structure, Properties, and Applications
An In-depth Technical Guide to (R)-N'-Nitrosonornicotine-d4: Structure, Properties, and Applications
This technical guide provides a comprehensive overview of (R)-N'-Nitrosonornicotine-d4 (NNN-d4), a deuterated isotopologue of the potent tobacco-specific nitrosamine (TSNA), N'-Nitrosonornicotine (NNN). This document is intended for researchers, scientists, and professionals in the fields of drug development, tobacco product analysis, and clinical research, offering in-depth insights into its chemical structure, properties, synthesis, toxicological significance, and analytical methodologies.
Introduction to N'-Nitrosonornicotine (NNN) and its Deuterated Analog
N'-Nitrosonornicotine (NNN) is a well-established Group 1 carcinogen, as classified by the International Agency for Research on Cancer (IARC), found in a variety of tobacco products, including cigarettes, smokeless tobacco, and e-cigarette liquids.[1][2] It is formed through the nitrosation of nornicotine, an alkaloid naturally present in tobacco, during the curing, aging, processing, and smoking of tobacco.[3][4] NNN is a significant etiological agent in the development of cancers of the esophagus, oral cavity, and pancreas in tobacco users.[1]
The deuterated analog, (R)-N'-Nitrosonornicotine-d4, serves as a critical internal standard for the quantitative analysis of NNN in various biological and environmental matrices.[2][5][6] The use of an isotope-labeled internal standard is considered the gold standard in quantitative analysis as it accurately mimics the behavior of the analyte during sample preparation and analysis, thereby correcting for matrix effects and variations during sample processing.[2]
Chemical Structure and Properties
The molecular structure of NNN possesses a chiral center at the 2' position of the pyrrolidine ring, leading to the existence of two enantiomers: (S)-NNN and (R)-NNN.[5] (R)-N'-Nitrosonornicotine-d4 specifically refers to the (R)-enantiomer with four deuterium atoms incorporated into the pyridine ring.
Chemical and Physical Properties of N'-Nitrosonornicotine-d4
| Property | Value | Reference(s) |
| Chemical Name | 5-(1-nitroso-2-pyrrolidinyl)-pyridine-2,3,4,6-d4 | [7] |
| Synonyms | NNN-d4, (±)-5-(1-Nitroso-2-pyrrolidinyl)pyridine-2,3,4,6-d4 | [7][8] |
| CAS Number | 66148-19-4 | [7][8][9] |
| Molecular Formula | C₉H₇D₄N₃O | [7][8] |
| Molecular Weight | 181.23 g/mol | [8][10] |
| Appearance | Colorless to Yellow Oil to Solid | [10] |
| Purity | ≥99% deuterated forms (d1-d4) | [7] |
| Solubility | Slightly soluble in methanol and water; Soluble in chloroform. | [7][10] |
| Storage Conditions | -20°C, Hygroscopic, Light sensitive | [10][11] |
Synthesis of (R)-N'-Nitrosonornicotine-d4
The synthesis of isotopically labeled NNN, including the deuterated form, generally involves the synthesis of deuterated nornicotine followed by a nitrosation reaction.[12][13] A common synthetic pathway starts with pyridine-d5.[5][12]
A simplified workflow for the synthesis is as follows:
Caption: Simplified workflow for the synthesis of racemic NNN-D4.[5][12]
It is important to note that standard reduction methods, such as using sodium borohydride, are not stereoselective and result in a racemic mixture of (R)- and (S)-nornicotine-d4.[5] Subsequent nitrosation preserves this racemic composition.[5] The separation of the (R)- and (S)-enantiomers requires specialized chiral chromatography techniques.[5]
Toxicological Significance and Metabolic Activation
NNN exerts its carcinogenic effects through metabolic activation, primarily by cytochrome P450 (CYP) enzymes, into reactive intermediates that can form DNA adducts.[1] These adducts, if not repaired, can lead to mutations in critical genes and initiate carcinogenesis.[1]
The two major metabolic activation pathways are 2'-hydroxylation and 5'-hydroxylation of the pyrrolidine ring.[1][14]
-
2'-Hydroxylation: This is considered the primary activation pathway in target tissues like the esophagus and leads to the formation of pyridyloxobutyl (POB)-DNA adducts.[1][15]
-
5'-Hydroxylation: This pathway can also lead to DNA adduct formation.[14]
Crucially, the stereochemistry of NNN significantly influences its metabolism and carcinogenic potency. Studies have shown that (S)-NNN is the predominant form in tobacco products and exhibits greater carcinogenic activity than (R)-NNN in animal models.[5] This difference is attributed to the stereoselective metabolism of the enantiomers. In cultured rat esophagus, (S)-NNN is predominantly metabolized through the 2'-hydroxylation pathway, leading to a higher degree of metabolic activation compared to (R)-NNN.[14][16] In contrast, (R)-NNN metabolism favors the 5'-hydroxylation pathway.[14][16]
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